Ethyl 2-(o-anisidino)-3,3,3-trifluoro-2-(3-fluorobenzamido)propionate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Amidation reactions: These involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The formamido and methoxyphenyl groups contribute to its binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Similar to the ethyl derivative but with a methyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C19H18F4N2O4 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-methoxyanilino)propanoate |
InChI |
InChI=1S/C19H18F4N2O4/c1-3-29-17(27)18(19(21,22)23,24-14-9-4-5-10-15(14)28-2)25-16(26)12-7-6-8-13(20)11-12/h4-11,24H,3H2,1-2H3,(H,25,26) |
InChI Key |
QFGNEVKPJIAUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1OC)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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